molecular formula C11H13Cl2N3O2 B11752735 1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea

1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea

Cat. No.: B11752735
M. Wt: 290.14 g/mol
InChI Key: IUWOGGMELBZFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,6-Dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea is a synthetic organic compound with the molecular formula C11H13Cl2N3O2 It is characterized by the presence of a dichlorophenyl group, a methoxy group, and a dimethylamino group attached to a urea backbone

Preparation Methods

The synthesis of 1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea typically involves the reaction of 2,6-dichlorophenol with methoxyamine to form the methoxy derivative. This intermediate is then reacted with dimethylamine and an appropriate isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-[(2,6-Dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like acetonitrile or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(2,6-Dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-[(2,6-Dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea can be compared with other similar compounds, such as:

    1-[(2,6-Dichlorophenyl)methoxy]-3-[(E)-(methylamino)methylidene]urea: This compound differs by having a methylamino group instead of a dimethylamino group, which may affect its reactivity and biological activity.

    1-[(2,6-Dichlorophenyl)methoxy]-3-[(E)-(ethylamino)methylidene]urea: The presence of an ethylamino group can lead to differences in solubility and interaction with biological targets.

    1-[(2,6-Dichlorophenyl)methoxy]-3-[(E)-(propylamino)methylidene]urea: The propylamino group introduces additional steric hindrance, potentially altering the compound’s properties.

Properties

Molecular Formula

C11H13Cl2N3O2

Molecular Weight

290.14 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea

InChI

InChI=1S/C11H13Cl2N3O2/c1-16(2)7-14-11(17)15-18-6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3,(H,15,17)

InChI Key

IUWOGGMELBZFAU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=O)NOCC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.